![molecular formula C8H7Br2Cl B2892230 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene CAS No. 1545325-03-8](/img/structure/B2892230.png)
4-Bromo-1-(1-bromoethyl)-2-chlorobenzene
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Overview
Description
“4-Bromo-1-(1-bromoethyl)-2-chlorobenzene” is a complex organic compound. It contains bromine and chlorine atoms attached to a benzene ring . It’s important to note that the exact properties and behaviors of this compound could vary based on its specific structure and the conditions under which it’s studied .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with bromine and chlorine atoms attached at specific positions . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents present . As an aromatic compound, it might undergo reactions like electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure . These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Spectroscopic and Computational Analysis
4-Bromo-1-(1-bromoethyl)-2-chlorobenzene and related compounds have been extensively studied using spectroscopic and computational methods to understand their structural and electronic properties. For instance, a comprehensive study conducted by Vennila et al. (2018) on 2-bromo-1, 4-dichlorobenzene, a similar bromo-chlorobenzene compound, involved both experimental and theoretical vibrational investigations. This research aimed to elucidate the molecular geometry, electronic density, and various physical properties like nuclear magnetic resonance (NMR) and natural bond orbital (NBO) analyses, thereby contributing to the broader understanding of halogenated benzenes' chemical behavior (Vennila et al., 2018).
Chemical Synthesis and Catalysis
The role of this compound in chemical synthesis, particularly in the context of creating complex organic molecules, is noteworthy. Research on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists highlights the utility of halogenated benzene derivatives as intermediates in the production of bioactive compounds. This process involves a sequence of elimination, reduction, and bromination reactions, showcasing the compound's versatility in organic synthesis (Cheng De-ju, 2015).
Molecular Dynamics and Interaction Studies
The understanding of molecular interactions and dynamics is crucial in fields ranging from material science to pharmaceuticals. The study of this compound and related molecules provides insights into how these compounds interact with other substances at the molecular level. For example, the research on the formation of hydrogen and deuterium atoms in the pyrolysis of halobenzenes reveals the kinetic and thermodynamic behaviors of these compounds when subjected to high temperatures, contributing to the fundamental understanding of pyrolytic processes and the stability of halogenated aromatics (Rao et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURODJWWURNUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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